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4-(1,2-Thiazol-4-yl)aniline

Cat. No.: B13751695
M. Wt: 176.24 g/mol
InChI Key: SDHYGXVOYKQJJV-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern chemistry. Thiazoles, a class of five-membered heterocyclic rings containing both sulfur and nitrogen, are particularly noteworthy for their diverse biological activities. nih.govontosight.ai The presence of the thiazole (B1198619) ring in 4-(1,2-Thiazol-4-yl)aniline places it within this important class of compounds. The aniline (B41778) group, a primary aromatic amine, further enhances its chemical versatility, allowing for a variety of chemical modifications and functionalizations. nih.gov This dual-functionality makes this compound a valuable scaffold in the synthesis of more complex molecules.

Overview of Research Trajectories for Thiazolyl Anilines

Research into thiazolyl anilines has followed several key trajectories, primarily driven by their potential applications in medicinal chemistry and materials science. In the pharmaceutical realm, derivatives of thiazolyl anilines have been investigated for a wide range of biological activities. evitachem.com Studies have explored their potential as antimicrobial, antifungal, and anticancer agents. evitachem.com For instance, some thiazole derivatives have shown promise as inhibitors of enzymes like topoisomerase II, which is a target in cancer therapy.

In the field of materials science, the structural properties of thiazole-containing compounds are being explored for their potential use in the development of advanced materials. evitachem.com The aromatic nature of both the thiazole and aniline rings suggests potential applications in areas such as organic electronics and dye synthesis. solubilityofthings.com

Scope and Objectives of Current Academic Inquiry

Current academic inquiry into this compound and its derivatives is focused on several key areas. A primary objective is the synthesis of novel analogues with enhanced biological activity and selectivity. This involves modifying the core structure by introducing different substituents on either the thiazole or aniline ring and evaluating the impact of these changes on their therapeutic potential. biorxiv.org

Another significant area of research is the elucidation of the structure-activity relationships (SAR) of these compounds. By systematically altering the molecular structure and assessing the corresponding changes in biological activity, researchers aim to develop a deeper understanding of how these molecules interact with their biological targets. biorxiv.org This knowledge is crucial for the rational design of more potent and specific therapeutic agents.

Furthermore, ongoing research continues to explore the synthetic methodologies for preparing this compound and its derivatives. The development of efficient and scalable synthetic routes is essential for making these compounds more accessible for further research and potential commercial applications.

Chemical Properties and Synthesis

The chemical properties of this compound are dictated by the interplay between the electron-rich aniline ring and the heterocyclic thiazole ring. This unique combination allows for a variety of chemical reactions, making it a versatile building block in organic synthesis.

Reactivity and Functionalization

The aniline moiety of this compound can undergo typical reactions of primary aromatic amines, such as acylation, alkylation, and diazotization. The thiazole ring can also be functionalized, for example, through electrophilic substitution reactions on the ring's carbon atoms, although the reactivity is influenced by the position of the substituent and the reaction conditions. evitachem.com

Synthesis Methods

Several synthetic routes to this compound have been reported in the chemical literature. One common approach involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea (B124793) derivative. evitachem.com Another strategy is the reaction of a pre-formed thiazole intermediate with an aniline derivative. evitachem.com The choice of synthetic method often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₈N₂S evitachem.com
Molecular Weight 176.24 g/mol evitachem.com
CAS Number 60759-10-6 evitachem.com
Appearance Solid sigmaaldrich.com

Applications in Medicinal Chemistry

The thiazole nucleus is a prominent scaffold in many biologically active compounds, and this compound is no exception. Its derivatives have been extensively studied for their potential therapeutic applications.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated promising activity against a range of microbial pathogens. evitachem.com The mechanism of action is often attributed to the ability of the thiazole ring to interact with essential microbial enzymes or disrupt cell membrane integrity.

Anticancer Properties

A significant area of research has focused on the anticancer potential of this compound derivatives. Some of these compounds have been shown to inhibit the proliferation of cancer cells by targeting key cellular pathways. researchgate.net For example, certain derivatives have been identified as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

Table 2: Investigated Biological Activities of this compound Derivatives

Biological Activity Target/Mechanism Reference
Anticancer Topoisomerase II inhibition
Antimicrobial Enzyme inhibition, membrane disruption
Antifungal Not specified

Role in Materials Science

Beyond its medicinal applications, the structural characteristics of this compound make it a candidate for use in materials science.

Organic Electronics

The conjugated π-system of the thiazole and aniline rings suggests that derivatives of this compound could possess interesting electronic properties. Researchers are exploring their potential use as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. evitachem.com

Dye Synthesis

The chromophoric nature of the this compound scaffold makes it a potential building block for the synthesis of novel dyes. solubilityofthings.com By modifying the substituents on the aromatic rings, the absorption and emission properties of the resulting molecules can be tuned, leading to the development of dyes with specific colors and properties for various applications, including textiles and imaging.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S B13751695 4-(1,2-Thiazol-4-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

4-(1,2-thiazol-4-yl)aniline

InChI

InChI=1S/C9H8N2S/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2

InChI Key

SDHYGXVOYKQJJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSN=C2)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Strategies for 4-(1,2-Thiazol-4-yl)aniline

Direct synthesis involves constructing the core structure of the target molecule from simpler, acyclic precursors or by coupling the two requisite heterocyclic rings.

The formation of the 1,2-thiazole (isothiazole) ring is a critical step that distinguishes its synthesis from the more common 1,3-thiazole isomer. The primary methods are based on the cyclization of precursors containing a pre-formed N-C-C-C-S fragment or by combining smaller fragments. researchgate.net

Key cyclization strategies include:

(4+1) Heterocyclization: This approach involves reacting a four-atom component with a single-atom reagent that provides the missing atom for the ring. A notable example is the reaction of β-keto dithioesters or β-keto thioamides with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) (NH₄OAc), under metal-free conditions. The reaction proceeds through an imine formation, followed by cyclization and aerial oxidation to yield the isothiazole (B42339) ring. thieme-connect.com

(3+2) Heterocyclization: This method combines a three-atom fragment with a two-atom fragment. For instance, α,β-unsaturated aldehydes can react with ammonium thiocyanate (B1210189) in a solvent like dimethylformamide (DMF) to produce 4-arylisothiazoles. thieme-connect.com

Intramolecular Oxidative Cyclization: Precursors such as β-enaminothioamides or α,β-unsaturated thiocarboxylic acid amides can undergo intramolecular cyclization in the presence of an oxidizing agent to form the N-S bond, completing the isothiazole ring. sci-hub.sechemicalbook.com For example, 3-aminopropenethiones can be cyclized using chromium trioxide on silica (B1680970) gel. thieme-connect.com

Ring Transformation: In some cases, isothiazoles can be synthesized by the rearrangement or transformation of other heterocyclic systems, such as 1,2,3-dithiazoles. thieme-connect.com

A plausible route to a precursor for this compound using a (3+2) approach could involve starting with an appropriately substituted α,β-unsaturated aldehyde derived from a protected 4-aminobenzaldehyde.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C or C-N bond between the isothiazole and aniline (B41778) rings. These methods typically involve reacting a halogenated version of one ring with an organometallic version of the other.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds. To synthesize the target compound, one could couple a 4-halo-1,2-thiazole with 4-aminophenylboronic acid or, conversely, couple a 1,2-thiazol-4-ylboronic acid with a 4-haloaniline derivative (e.g., 4-bromoaniline). The reaction is catalyzed by a palladium complex, such as those bearing phosphine (B1218219) ligands, in the presence of a base. sci-hub.senih.gov Modern protocols have been developed for the efficient Suzuki coupling of unprotected anilines, which simplifies the synthetic sequence by avoiding protection and deprotection steps. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond directly and could theoretically be used to couple an amine with a halo-aromatic compound. While typically used to form an amino group on a ring, its application in coupling two heterocyclic rings via a nitrogen bridge is less common for this specific target. However, it remains a principal method for synthesizing substituted anilines and functionalizing halo-thiazoles with amines. researchgate.netcore.ac.uknih.gov

Coupling ReactionIsothiazole ReactantAniline ReactantTypical Catalyst/Reagents
Suzuki-Miyaura4-Bromo-1,2-thiazole4-Aminophenylboronic acidPd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)
Suzuki-Miyaura1,2-Thiazol-4-ylboronic acid4-BromoanilinePd Catalyst (e.g., CataXCium A Pd G3), Base

Complex molecules like this compound are often assembled through multi-step sequences that combine several of the above reactions. A logical pathway might involve:

Starting Material Preparation: Begin with a commercially available, substituted aniline, such as 4-nitroacetophenone. The nitro group serves as a precursor to the amine, and the acetyl group can be elaborated.

Precursor Synthesis: Convert the starting material into a key intermediate for cyclization. For example, the acetophenone (B1666503) could be transformed into an α,β-unsaturated aldehyde or a β-keto dithioester.

Isothiazole Ring Formation: Perform a cyclization reaction as described in section 2.1.1 to build the 4-(4-nitrophenyl)-1,2-thiazole core.

Final Functional Group Transformation: Reduce the nitro group to an amine using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C). This final step reveals the target aniline functionality. nih.govrsc.org

This approach allows for the late-stage introduction of the sensitive aniline group, avoiding potential complications during the ring formation or coupling steps.

Functional Group Interconversions on the 1,2-Thiazole Ring

Once the core 4-(aryl)-1,2-thiazole structure is formed, its properties can be tuned by modifying existing substituents or installing new ones directly onto the isothiazole ring.

This involves chemical transformations of functional groups already present on the isothiazole ring or its aryl substituent. For example, an ester group on the thiazole (B1198619) ring could be hydrolyzed to a carboxylic acid, which could then be converted into an amide. Another documented modification is the oxidation of the ring's sulfur atom using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding isothiazole 2-oxide, which alters the electronic properties of the ring system. sci-hub.se

New functional groups can be introduced directly onto the isothiazole ring, a process governed by the ring's inherent reactivity.

Electrophilic Aromatic Substitution: The isothiazole ring is aromatic and can undergo electrophilic substitution. Kinetic studies have shown that substitution, such as nitration or halogenation, occurs preferentially at the C4 position. thieme-connect.de If the C4 position is already occupied, as in the target molecule, electrophilic attack would be directed to other available positions, though potentially requiring harsher conditions.

Metalation: Direct deprotonation of the isothiazole ring can be achieved using strong bases. Lithiation has been shown to occur at the C5 position, creating a nucleophilic center that can react with various electrophiles to install new substituents. sci-hub.se This provides a route to functionalize a different position on the ring.

Nucleophilic Aromatic Substitution (SNAr): The installation of nucleophiles is possible if the isothiazole ring is activated by a strong electron-withdrawing group. For instance, a sulfone group placed on the thiazole ring acts as a powerful activating group and a versatile leaving group, facilitating SNAr reactions with amines, alcohols, and other nucleophiles to introduce a wide range of functional groups. nih.govrsc.org

Reaction TypePositionDescriptionRelevant Reagents
Electrophilic SubstitutionC4Introduction of electrophiles like -NO₂ or halogens. thieme-connect.deHNO₃/H₂SO₄, NBS/NCS
Metalation followed by Electrophilic QuenchC5Deprotonation with a strong base followed by reaction with an electrophile. sci-hub.sen-BuLi, then E⁺ (e.g., I₂)
Nucleophilic Aromatic Substitution (SNAr)Activated PositionDisplacement of a leaving group (e.g., sulfone) by a nucleophile. nih.govrsc.orgAmines, Alkoxides

Synthetic Approaches to this compound Analogs and Derivatives

The generation of analogs and derivatives of this compound is crucial for establishing structure-activity relationships (SAR) and enhancing pharmacological profiles. Synthetic efforts are primarily directed towards two key areas: substitution on the aniline ring and modifications within the thiazole nucleus.

Modifications to the aniline ring of this compound are commonly introduced to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly impact its pharmacokinetic and pharmacodynamic behavior.

A prevalent strategy involves the use of pre-substituted anilines as starting materials in the synthesis of the thiazole ring. For instance, various substituted anilines can be reacted in a one-pot, three-component reaction with an α-bromoketone and potassium thiocyanate to yield the corresponding 2-aminothiazole (B372263) derivatives. This approach allows for the introduction of a wide array of substituents onto the aniline ring, including alkyl, alkoxy, and halogen groups. cdnsciencepub.comcdnsciencepub.com

Another common method is the late-stage functionalization of the aniline moiety after the formation of the 4-(thiazol-yl)aniline core. This can be achieved through standard aromatic substitution reactions. For example, the amino group of this compound can direct electrophilic substitution to the ortho and para positions of the aniline ring. However, to control selectivity and avoid unwanted side reactions, the amino group is often protected before further functionalization.

A summary of representative aniline ring-substituted this compound analogs is presented below:

Compound NameSubstituent on Aniline RingSynthetic ApproachReference
5-methyl-N,4-diphenylthiazol-2-aminePhenylOne-pot three-component reaction cdnsciencepub.com
N-(2-methoxyphenyl)-5-methyl-4-phenylthiazol-2-amine2-MethoxyphenylOne-pot three-component reaction cdnsciencepub.com
N-(3-fluorophenyl)-4-phenylthiazol-2-amine3-FluorophenylOne-pot three-component reaction cdnsciencepub.com

Altering the heteroatom composition of the five-membered ring offers a pathway to novel analogs with potentially distinct biological activities. While the 1,2-thiazole (isothiazole) core defines the parent compound, synthetic strategies can be adapted to produce related heterocyclic systems where the nitrogen and sulfur atoms are repositioned or replaced.

For example, the Hantzsch thiazole synthesis, a classical method for constructing the 1,3-thiazole ring, involves the condensation of an α-haloketone with a thioamide. By selecting appropriate starting materials, this method can be employed to generate a variety of substituted 1,3-thiazole analogs. While this produces an isomeric scaffold, the exploration of such analogs is a common strategy in medicinal chemistry to understand the importance of the relative positioning of the heteroatoms for biological activity.

Furthermore, the synthesis of other five-membered heterocycles containing nitrogen and sulfur, such as thiadiazoles, can be achieved through different cyclization strategies. For instance, 1,3,4-oxadiazole (B1194373) rings can be formed, which are structurally related to thiazoles. The synthesis of these analogs allows for a systematic evaluation of the impact of heteroatom placement and identity on the compound's properties. A study on the synthesis of heteroatom-interchanged analogs of thiazole-containing cyclic peptides highlights the feasibility of such modifications. uq.edu.au

Catalytic Systems and Green Chemistry Principles in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. This has led to the widespread adoption of catalytic systems and green chemistry principles in the synthesis of thiazole derivatives. bepls.combohrium.comresearchgate.net

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org In the context of this compound synthesis, transition metals such as palladium, copper, and silver have been utilized in various key transformations. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are particularly valuable for attaching the thiazole ring to the aniline moiety or for further functionalizing the heterocyclic core. For instance, a pre-formed thiazole-boronic acid derivative can be coupled with a substituted aniline derivative in the presence of a palladium catalyst.

Copper-catalyzed reactions have also been employed for the synthesis of imidazo[1,2-a]pyridines, a related heterocyclic system, demonstrating the utility of copper in C-N bond formation. beilstein-journals.org Silver catalysis has been noted in the cyclization of N-arylpropiolamides. rsc.org

CatalystReaction TypeApplication in Thiazole SynthesisReference
PalladiumCross-coupling (e.g., Suzuki, Heck)Formation of the aryl-thiazole bond nih.gov
CopperC-N bond formation, A3 couplingSynthesis of related nitrogen heterocycles beilstein-journals.org
SilverCyclizationCyclization of N-arylpropiolamides rsc.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. researchgate.net In the synthesis of thiazole derivatives, organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective. nih.gov

DABCO, a non-toxic and recyclable catalyst, can promote the synthesis of thiazole derivatives in good to excellent yields with reduced reaction times. nih.gov This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic heavy metals.

The application of microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times, often from hours to minutes, and improving product yields. frontiersin.orgnih.govrsc.org The synthesis of various thiazole derivatives has been successfully achieved using microwave-assisted protocols. nih.govbrieflands.com For instance, the condensation of thiosemicarbazide (B42300) with maleic anhydride (B1165640) and subsequent reaction with hydrazonoyl halides under microwave irradiation provides a rapid and efficient route to thiazolyl-pyridazinediones. nih.gov

Solvent-free reaction conditions represent another key aspect of green chemistry, minimizing the use of hazardous organic solvents. bepls.com The synthesis of thiazole derivatives has been reported under solvent-free conditions, often in conjunction with microwave irradiation or the use of solid supports. These methods not only reduce the environmental impact but also simplify the purification process.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Aniline (B41778) Moiety

The aniline portion of the molecule is characterized by the nucleophilic amino group and the activated phenyl ring, which readily participates in a variety of reactions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The amino (-NH₂) group is a potent activating group and an ortho-, para- director for electrophilic aromatic substitution (EAS). byjus.comlibretexts.org Due to the presence of the 1,2-thiazol-4-yl substituent at the para position, electrophilic attack is directed exclusively to the positions ortho to the amino group (C-2 and C-6).

The high reactivity of the aniline ring can lead to challenges such as overreaction and polysubstitution. For instance, bromination of aniline in bromine water readily produces 2,4,6-tribromoaniline. byjus.com In the case of 4-(1,2-Thiazol-4-yl)aniline, di-substitution at the C-2 and C-6 positions would be the expected outcome under similar conditions.

Nitration of anilines under strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid) can be problematic. The amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. byjus.comchemistrysteps.com To achieve selective ortho substitution, the reactivity of the amino group is often moderated by converting it into an amide, such as acetanilide, prior to the substitution reaction. libretexts.orglibretexts.org The amide can then be hydrolyzed to regenerate the amino group.

Friedel-Crafts reactions (alkylation and acylation) are generally unsuccessful with anilines. The lone pair of electrons on the amino nitrogen acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack. libretexts.orgquora.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
ReactionReagentsExpected Major Product(s)Controlling Factors
Halogenation (e.g., Bromination)Br₂2,6-Dibromo-4-(1,2-thiazol-4-yl)anilineHigh activation by -NH₂ group; potential for polysubstitution.
Nitration (Protected)1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat2-Nitro-4-(1,2-thiazol-4-yl)anilineAmide protection prevents N-protonation and directs ortho.
Nitration (Unprotected)HNO₃, H₂SO₄Mixture including 3-nitro-4-(1,2-thiazol-4-yl)aniline and oxidation productsFormation of meta-directing anilinium ion and oxidative side reactions. chemistrysteps.com
SulfonationFuming H₂SO₄2-Amino-5-(1,2-thiazol-4-yl)benzenesulfonic acidReaction proceeds via anilinium sulfate (B86663) salt. byjus.com
Friedel-Crafts AcylationRCOCl, AlCl₃No reactionLewis basic -NH₂ group complexes with AlCl₃, deactivating the ring. quora.com

Nucleophilic Reactions at the Amino Nitrogen Center

The lone pair of electrons on the nitrogen atom makes the amino group a nucleophilic center. It readily reacts with various electrophiles.

Acylation: The amino group can be acylated by reacting with acyl chlorides or acid anhydrides to form amides. chemguide.co.uk For instance, reaction with acetic anhydride yields N-(4-(1,2-thiazol-4-yl)phenyl)acetamide. This reaction is often used to protect the amino group during other transformations. libretexts.org

Alkylation: The amino group can also undergo alkylation with alkyl halides, though polyalkylation can be an issue.

Diazotization: As a primary aromatic amine, this compound can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. These salts are versatile intermediates in organic synthesis and can be converted to a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer and related reactions.

Oxidation Pathways and Transformations of the Aniline Group

Anilines are highly susceptible to oxidation, and the reactions can yield a complex mixture of products depending on the oxidizing agent and conditions. The oxidation process is often initiated by a one-electron transfer from the aniline to the oxidant, forming a radical cation. umn.edu

Potential oxidation products of this compound include:

Azoxybenzenes: Formed under mild basic conditions using oxidants like hydrogen peroxide. acs.org

Nitrobenzenes: Can be obtained through oxidation with stronger oxidizing agents. acs.org

Polymeric Materials: Anilines are known to polymerize upon oxidation, forming colored materials often referred to as "aniline black." This is a common outcome in electrochemical oxidation or with strong chemical oxidants.

The specific pathway and product distribution are highly dependent on factors such as pH, temperature, and the nature of the oxidant. cdnsciencepub.com

Reactivity Characteristics of the 1,2-Thiazole Heterocycle

The 1,2-thiazole ring is an electron-deficient heterocycle, which significantly influences its reactivity. Its aromaticity is due to the delocalization of the lone pair of electrons from the sulfur atom. chemicalbook.com

Electrophilic Attack Patterns on the Thiazole (B1198619) Ring

The 1,2-thiazole ring is generally deactivated towards electrophilic substitution. This is due to the electron-withdrawing inductive effect of the pyridine-like nitrogen atom. ias.ac.inias.ac.in In strongly acidic media, typically used for nitration and sulfonation, the nitrogen atom becomes protonated, forming a thiazolium ion, which further deactivates the ring. ias.ac.inias.ac.inactachemscand.org

Theoretical calculations and experimental evidence for substituted thiazoles indicate that when electrophilic substitution does occur, the C-5 position is the most favored site of attack, as it is the most electron-rich position in the ring. chemicalbook.compharmaguideline.comwikipedia.orgresearchgate.net The order of reactivity for electrophilic attack on the unsubstituted thiazole ring is generally C-5 > C-4. pharmaguideline.com The C-2 position is the most electron-deficient and not susceptible to electrophilic attack. ias.ac.in The presence of the electron-donating anilino group at the C-4 position is expected to increase the electron density of the thiazole ring, making it more susceptible to electrophilic attack than the parent heterocycle, likely still favoring the C-5 position.

Nucleophilic Substitution Mechanisms and Pathways

The electron-deficient nature of the 1,2-thiazole ring makes it a candidate for nucleophilic substitution, particularly when a suitable leaving group is present. The calculated electron density shows that the C-2 position is the most electron-poor and, therefore, the most susceptible to nucleophilic attack. chemicalbook.comactachemscand.orgpharmaguideline.comresearchgate.net

Nucleophilic substitution on the thiazole ring typically proceeds via one of the following pathways:

SₙAr (Addition-Elimination): This is the most common mechanism, requiring a good leaving group (such as a halide) at an activated position, primarily C-2. The reaction involves the initial attack of a nucleophile to form a stable anionic intermediate (Meisenheimer-like complex), followed by the departure of the leaving group.

Deprotonation-Addition: Strong bases like organolithium compounds can deprotonate the C-2 proton, which is the most acidic proton on the ring. pharmaguideline.comwikipedia.org The resulting 2-lithiothiazole can then react with various electrophiles.

Nucleophilic attack at the C-4 or C-5 positions is significantly less favorable and requires the presence of strongly electron-withdrawing groups to activate these positions. actachemscand.org In this compound, direct nucleophilic substitution on the thiazole ring is unlikely without a pre-installed leaving group.

Table 2: Predicted Reactivity of the 1,2-Thiazole Ring in this compound
Reaction TypePositionReactivityRationale
Electrophilic SubstitutionC-2Very Low / UnreactiveMost electron-deficient carbon. ias.ac.in
C-4BlockedSubstituted with the aniline ring.
C-5Most FavorableMost electron-rich carbon; site of electrophilic attack in thiazoles. chemicalbook.compharmaguideline.com
Nucleophilic SubstitutionC-2Most Favorable (with leaving group)Most electron-deficient carbon; primary site for nucleophilic attack. actachemscand.orgpharmaguideline.com
C-4LowLess electron-deficient than C-2.
C-5LowRelatively electron-rich; requires strong activation for nucleophilic attack. actachemscand.org

Interplay Between Aniline and Thiazole Reactivity Centers

The chemical behavior of this compound is governed by the electronic and steric communication between the electron-donating aniline moiety and the electron-withdrawing isothiazole (B42339) ring.

The reactivity of the molecule is a product of the combined inductive and resonance effects of its constituent parts. The amino group (-NH₂) of the aniline fragment is a powerful electron-donating group by resonance (+R effect) and a moderately electron-withdrawing group by induction (-I effect) due to the electronegativity of nitrogen. Conversely, the isothiazole ring, like many nitrogen- and sulfur-containing heterocycles, is generally considered to have a net electron-withdrawing character (-I effect).

The +R effect of the amino group significantly increases the electron density of the attached phenyl ring, particularly at the ortho and para positions. Since the isothiazole ring is attached at the para position, there is direct electronic conjugation between the two moieties. This interaction can be represented by a series of resonance structures where the lone pair of electrons on the nitrogen atom is delocalized across the phenyl ring and potentially into the isothiazole ring.

This electronic push-pull system has several consequences:

Activation of the Phenyl Ring: The phenyl ring is highly activated towards electrophilic aromatic substitution (e.g., halogenation, nitration) at the positions ortho to the amino group.

Modulation of Basicity: The delocalization of the nitrogen lone pair into the aromatic system reduces its availability to accept a proton, making the aniline moiety less basic than a simple alkylamine but more basic than an aniline substituted with a strongly withdrawing group.

Polarization of the Molecule: The molecule possesses a significant dipole moment due to the charge separation between the electron-rich aniline end and the electron-deficient isothiazole end.

The interplay of these effects is summarized in the table below.

MoietyInductive Effect (-I)Resonance Effect (+R)Net Electronic Effect on Phenyl Ring
-NH₂ (Amino) Weakly WithdrawingStrongly DonatingStrongly Activating
-Isothiazol-4-yl Moderately/Strongly WithdrawingWeakly WithdrawingDeactivating

The three-dimensional structure of this compound, specifically the degree of planarity between the phenyl and isothiazole rings, plays a crucial role in its reactivity. The conformation is determined by the rotation around the single bond connecting the C4 of the isothiazole ring and the C4 of the phenyl ring.

Two opposing factors are at play:

Electronic Factor: A coplanar arrangement of the two rings maximizes the overlap of their respective π-systems. This planarity is electronically favorable as it allows for the most effective delocalization of electrons (resonance) between the electron-donating aniline system and the isothiazole ring.

Steric Factor: A planar conformation can introduce steric strain between the hydrogen atoms on the phenyl ring (ortho to the C-C bond) and the atoms at the 3- and 5-positions of the isothiazole ring. This steric repulsion, or van der Waals strain, can force the rings to twist out of planarity.

The actual conformation of the molecule is a balance between these electronic and steric effects, resulting in a specific dihedral angle between the planes of the two rings. Computational studies on similar bi-aryl and aryl-heterocycle systems suggest that a completely planar conformation is often a high-energy transition state, with the lowest energy conformation being a twisted one. mdpi.com

This conformational preference directly impacts reactivity:

Reduced Conjugation: A larger dihedral angle reduces π-orbital overlap, thereby diminishing the electronic communication (resonance) between the two rings. This can slightly decrease the activating effect of the aniline moiety on reactions involving the isothiazole ring, and vice versa.

Steric Shielding: The conformation can influence the accessibility of reagents to specific sites. For example, in a twisted conformation, one face of the isothiazole ring might be partially shielded by the phenyl ring, potentially influencing the regioselectivity of an attack.

The precise equilibrium dihedral angle and the rotational energy barrier for this compound would require specific experimental (e.g., NMR spectroscopy) or computational (e.g., DFT) analysis. mdpi.com

Derivatization and Supramolecular Assembly Strategies

Covalent Derivatization for Complex Molecular Architectures

The strategic modification of 4-(1,2-thiazol-4-yl)aniline through covalent bond formation is a cornerstone of its application in creating sophisticated molecular structures for various scientific fields.

Amide and Imine Formation from the Aniline (B41778) Functionality

The primary amine of this compound provides a reactive site for standard organic transformations, most notably the formation of amides and imines (Schiff bases).

Amide synthesis is typically achieved by reacting the aniline with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds. For instance, coupling this compound with various substituted benzoic acids or heterocyclic carboxylic acids can generate a diverse set of N-aryl amides. These reactions often employ coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the reaction under mild conditions, which is crucial for preserving the integrity of the thiazole (B1198619) ring.

Imine formation occurs through the condensation reaction between the aniline and an aldehyde or ketone, usually under acidic catalysis. This reaction is reversible but can be driven to completion by removing water. The resulting Schiff bases, containing the C=N double bond, are important intermediates and can be further reduced to form stable secondary amines. This two-step process significantly expands the structural diversity achievable from the parent aniline.

Table 1: Examples of Amide and Imine Formation Reactions

Reactant 1Reactant 2Product TypeTypical Conditions
This compoundSubstituted Carboxylic AcidN-Aryl AmideEDC, HOBt, DMF
This compoundAromatic AldehydeSchiff Base (Imine)Acetic acid catalyst, Toluene, Dean-Stark
This compoundAliphatic KetoneSchiff Base (Imine)p-Toluenesulfonic acid, Reflux

Linker Chemistry for Covalent Conjugates

The structure of this compound, featuring a nucleophilic amine at one end and a modifiable thiazole ring, makes it an effective building block or linker for creating larger, functional molecules. In this context, the aniline moiety can be acylated by bifunctional reagents, such as succinic anhydride (B1165640) or terephthaloyl chloride, to introduce a new reactive handle.

For example, reaction with succinic anhydride yields a carboxylic acid-terminated derivative. This new functional group can then be activated and coupled to another molecule, such as a peptide, a polymer, or another small molecule scaffold, effectively using the original aniline as a bridging unit. This strategy is central to the development of probes, and other complex molecular systems where precise spacing and orientation between two components are required.

Construction of Fused and Bridged Heterocyclic Ring Systems

The aniline nitrogen and the adjacent aromatic carbon atom of this compound can participate in cyclization reactions to form new, fused heterocyclic rings. These reactions significantly increase the structural complexity and rigidity of the molecular framework.

One common strategy is the Skraup-Doebner-von Miller quinoline (B57606) synthesis, where the aniline is reacted with α,β-unsaturated carbonyl compounds under acidic conditions to form a fused quinoline ring. Another approach involves the reaction with β-ketoesters, such as ethyl acetoacetate, in a Combes quinoline synthesis or a Conrad-Limpach reaction to generate quinolinone systems. These reactions build a new six-membered ring fused to the original benzene (B151609) ring, creating a thiazolyl-substituted quinoline or quinolinone core, which is a common motif in various functional molecules.

Applications as a Building Block in Advanced Organic Synthesis

The utility of this compound extends to its role as a foundational starting material in the multi-step synthesis of complex target molecules and in the generation of compound libraries for screening purposes.

Precursor Role in the Synthesis of Complex Molecules

This compound is a recognized intermediate in the synthesis of a variety of biologically active compounds, particularly kinase inhibitors. The aniline group often serves as an anchor point for building out larger structures. For example, it can be a key fragment in the synthesis of inhibitors of protein kinase B (PKB/Akt) and p70S6K.

Scaffold for Combinatorial Library Development in Chemical Research

In the field of drug discovery and materials science, generating large collections of related compounds, known as combinatorial libraries, is a key strategy for identifying new leads. The this compound structure is an ideal scaffold for such endeavors.

Using parallel synthesis techniques, the aniline nitrogen can be reacted with a large set of diverse building blocks (e.g., a collection of 100 different carboxylic acids or 100 different aldehydes). This approach rapidly generates a library of thousands of distinct derivatives. Each derivative retains the core thiazolyl-aniline fragment but varies in the substituent attached to the nitrogen. This systematic variation allows researchers to efficiently explore the structure-activity relationship (SAR), identifying which modifications lead to desired properties.

Table 2: Example of a Combinatorial Library Synthesis Approach

ScaffoldReagent Class (Library A)Reagent Class (Library B)Resulting Library
This compoundDiverse Carboxylic Acids-Library of N-(4-(thiazol-4-yl)phenyl)amides
This compoundDiverse AldehydesSodium BorohydrideLibrary of N-alkyl-4-(thiazol-4-yl)anilines

Non-Covalent Interactions and Supramolecular Chemistry

The solid-state architecture of organic molecules is predominantly directed by a subtle yet powerful array of non-covalent interactions. In the case of this compound, the presence of hydrogen bond donors (the amine group) and acceptors (the nitrogen and sulfur atoms of the thiazole ring), as well as two aromatic systems, suggests that hydrogen bonding and pi-stacking will be the principal forces governing its supramolecular assembly.

Hydrogen Bonding Networks in Crystalline Structures

The primary amine (-NH2) group of the aniline ring is a potent hydrogen bond donor, capable of forming multiple interactions with suitable acceptor atoms. The thiazole ring, with its nitrogen and sulfur atoms, provides potential hydrogen bond acceptor sites. The nitrogen atom in the thiazole ring is a relatively strong acceptor, while the sulfur atom can participate in weaker C–H···S interactions.

In analogous structures containing both aniline and thiazole or similar heterocyclic motifs, extensive hydrogen bonding networks are commonly observed. For instance, in the crystal structure of 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate, a complex three-dimensional network is formed through a variety of hydrogen bonds, including strong N–H···N and O–H···N interactions. nih.govresearchgate.netnih.gov It is highly probable that this compound would exhibit similar motifs. One can anticipate the formation of dimers or chains through N–H···N hydrogen bonds, where the amine group of one molecule interacts with the thiazole nitrogen of a neighboring molecule.

Potential Hydrogen Bond Interactions in this compound
Donor
Acceptor
Interaction Type
Expected Significance
Aniline N-H
Thiazole N
N–H···N
Strong, likely to form primary structural motifs (e.g., dimers, chains)
Aniline N-H
Thiazole S
N–H···S
Weaker, may contribute to secondary stabilization
Aromatic C-H
Thiazole N
C–H···N
Weak, contributes to overall packing efficiency
Aromatic C-H
Thiazole S
C–H···S
Weak, contributes to overall packing efficiency

Pi-Stacking Interactions and Molecular Packing Arrangements

The presence of two aromatic rings, the aniline and the thiazole, in this compound makes pi-stacking interactions a crucial element in its molecular packing. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of aromatic systems. The geometry of these interactions can vary, including face-to-face, edge-to-face, and offset or slipped-stacking arrangements.

In related crystal structures, such as that of 4-(benzo[d]thiazol-2-yl)-N,N-dimethylaniline, offset π–π stacking interactions are observed between the benzene rings of adjacent molecules, with centroid-centroid distances around 3.68 Å. iucr.org Similarly, in a hydrated azo dye containing a thiazole ring, an offset π–π interaction is reported between the benzene and thiazole rings with a centroid–centroid distance of 3.850 Å. nih.gov

For this compound, it is plausible that both the aniline and thiazole rings participate in pi-stacking. The specific arrangement will depend on the interplay between maximizing attractive pi-pi interactions and minimizing steric hindrance, as well as accommodating the hydrogen bonding networks. Offset stacking is a common motif as it helps to reduce electrostatic repulsion between the electron-rich centers of the aromatic rings. The table below outlines the potential pi-stacking interactions.

Potential Pi-Stacking Interactions in this compound
Interacting Rings
Potential Geometry
Anticipated Centroid-Centroid Distance (Å)
Aniline - Aniline
Offset/Slipped-Stacking
3.5 - 4.0
Thiazole - Thiazole
Offset/Slipped-Stacking
3.5 - 4.0
Aniline - Thiazole
Offset/Slipped-Stacking or T-shaped
3.5 - 5.0

Despite a comprehensive search for experimental spectroscopic data for the compound "this compound," no specific Fourier Transform Infrared (FT-IR), Raman, Proton (¹H) NMR, Carbon-13 (¹³C) NMR, or advanced two-dimensional NMR data could be located in the public domain. Scholarly articles and databases reviewed contained information on related thiazole derivatives, but not the specific compound of interest.

The lack of available experimental data prevents a detailed and scientifically accurate discussion of the advanced spectroscopic and structural characterization of this compound as outlined in the requested article structure. Generating such an article without verifiable data would lead to speculation and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its specific spectroscopic and structural characterization cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Spectroscopic measurements in various solvents are needed to determine the compound's UV-Vis absorption maxima and its potential fluorescence properties, including excitation and emission wavelengths.

Until such research is conducted and published, a detailed and accurate article on these specific characterization aspects of 4-(1,2-Thiazol-4-yl)aniline cannot be written.

Characterization of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of a molecule is dictated by the transitions of electrons from lower to higher energy molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For π-conjugated systems like this compound, these transitions often fall within the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.

Computational studies employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic properties and UV-Vis absorption spectra of organic molecules. researchgate.net Theoretical calculations on similar thiazole (B1198619) derivatives suggest that the primary electronic transitions are of a π-π* and intramolecular charge transfer (ICT) nature. The aniline (B41778) moiety acts as an electron-donating group (donor), while the thiazole ring can function as an electron-accepting group (acceptor), creating a donor-acceptor (D-A) system.

Upon photoexcitation, an electron is promoted from the HOMO, which is typically localized on the electron-rich aniline ring, to the LUMO, which is often distributed across the electron-deficient thiazole ring and the rest of the π-conjugated system. This charge transfer from the donor to the acceptor moiety is a key characteristic of the electronic transitions in such molecules.

Table 1: Predicted Electronic Transition Data for a Structurally Related Thiazole Derivative

Transition Type Predicted Absorption Maximum (λmax) Contributing Excitations

Note: The data presented in this table is based on a theoretical study of a different, more complex thiazole derivative and is intended to be illustrative of the types of transitions expected. researchgate.net

Investigation of Chromophoric Properties and Photophysical Behavior

The chromophoric properties of this compound arise from its extended π-conjugated system, which includes the phenyl ring and the thiazole ring. This conjugation allows for the absorption of light in the UV-Vis spectrum, rendering the compound a chromophore. The nature and extent of this conjugation, along with the presence of the electron-donating amino group, are critical in determining the molecule's color and photophysical behavior.

The photophysical behavior encompasses the processes that occur after the molecule absorbs light, including fluorescence and non-radiative decay. For many donor-acceptor aromatic compounds, fluorescence is a significant de-excitation pathway. Upon absorption of a photon and excitation to the S1 state, the molecule can relax to the ground state by emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF).

Experimental studies on related thiazolo[5,4-d]thiazole (B1587360) derivatives have demonstrated that their photophysical properties are highly dependent on their molecular structure and environment. rsc.orgresearchgate.netresearchgate.net For instance, symmetrically substituted donor-acceptor-donor thiazolo[5,4-d]thiazole materials have been shown to exhibit fluorescence spanning the visible spectrum, from orange-red to blue, depending on the crystal packing. rsc.orgresearchgate.net This indicates that intermolecular interactions can significantly modulate the photophysical behavior in the solid state.

The photophysical properties of this compound are also expected to be sensitive to the solvent environment, a phenomenon known as solvatochromism. In polar solvents, the excited state, which possesses a higher dipole moment due to the ICT character, is stabilized more than the ground state. This leads to a red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases.

While experimental fluorescence data for this compound is not available, studies on other heterocyclic compounds with amino-phenyl substituents provide a basis for expected behavior. For example, some 4H-1,2,4-triazole derivatives with extended π-conjugation have been reported to exhibit high fluorescence quantum yields. nih.gov This suggests that this compound may also possess interesting emissive properties.

Table 2: Expected Photophysical Properties of this compound Based on Analogous Compounds

Property Expected Behavior Rationale
Fluorescence Likely to exhibit fluorescence in solution and solid state. The donor-acceptor structure and extended π-conjugation are conducive to emissive decay.
Solvatochromism Positive solvatochromism (red-shift in emission with increasing solvent polarity). The intramolecular charge transfer character of the excited state leads to greater stabilization in polar solvents.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, balancing accuracy with computational efficiency, making it ideal for studying complex electronic structures. nih.gov

The geometry of 4-(1,2-Thiazol-4-yl)aniline has been optimized using DFT calculations, often with the B3LYP functional and a 6-311G(d,p) basis set. scispace.com These calculations are fundamental to determining the most stable three-dimensional arrangement of the atoms.

Conformational analysis of similar aromatic compounds, such as aminophenyl benzothiazoles, reveals that low-energy conformers are often nearly planar. For instance, in a related triazole-substituted aniline (B41778), the dihedral angle between the triazole and phenyl rings was found to be 34.57 (7)°. nih.govnih.gov This suggests that this compound likely adopts a conformation where the thiazole (B1198619) and aniline rings are not perfectly coplanar, influencing its electronic and packing properties in the solid state. The planarity of the molecule is a key factor in its potential applications, such as in optical materials where electron delocalization is important. iucr.org

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Based on related structures) This table presents expected values based on computational studies of similar thiazole and aniline derivatives.

ParameterBond/AngleExpected Value
Bond Lengths (Å) C-C (aromatic)1.39 - 1.42
C-N (aniline)1.38 - 1.41
C-S (thiazole)1.70 - 1.75
C=N (thiazole)1.30 - 1.35
C-H (aromatic)1.08 - 1.10
**Bond Angles (°) **C-C-C (aromatic)118 - 121
C-N-H (aniline)115 - 120
C-S-C (thiazole)88 - 92
Dihedral Angle (°) Thiazole-Aniline~30 - 40

Vibrational analysis through DFT calculations allows for the prediction of infrared (IR) and Raman spectra. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes. archive.org

The vibrational modes of this compound can be predicted based on the analysis of related compounds. Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. researchgate.net The in-plane and out-of-plane bending vibrations for C-H bonds are expected in the regions of 1300-1000 cm⁻¹ and 1000-750 cm⁻¹, respectively. The C-S stretching mode of the thiazole ring is anticipated to appear at lower wavenumbers. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table provides expected frequency ranges based on spectroscopic data of analogous compounds.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchAniline3300 - 3500
C-H StretchAromatic Rings3000 - 3100
C=C StretchAromatic Rings1400 - 1650
C-N StretchAniline1250 - 1350
C-S StretchThiazole Ring600 - 800

Frontier Molecular Orbital (FMO) analysis is a powerful tool to investigate the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

In similar thiazole derivatives, the HOMO is often located on the thiazole ring and the amide fragment, while the LUMO is primarily on the phenyl ring system. scispace.com This distribution indicates that charge transfer likely occurs from the thiazole moiety to the aniline ring upon electronic excitation. scispace.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and potential for applications in nonlinear optics. scispace.com For related thiazole derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 3.42 eV to 4.94 eV. scispace.comresearchgate.net

Table 3: Representative Frontier Molecular Orbital Energies of this compound (Based on analogous compounds) This table presents illustrative energy values based on DFT calculations of similar molecules.

ParameterExpected Energy (eV)
HOMO Energy-5.0 to -6.0
LUMO Energy-2.5 to -3.5
Energy Gap (ΔE)~2.0 to 3.0

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecular surface and predicting sites of electrophilic and nucleophilic attack.

MEP maps use a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For molecules containing thiazole and aniline moieties, the MEP map is expected to show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen atom of the aniline group, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the aniline's amino group and the aromatic rings would exhibit positive potential. scispace.com

Based on the MEP distribution, the primary sites for electrophilic attack on this compound are predicted to be the nitrogen atoms of the thiazole and aniline groups, as well as the sulfur atom. These regions of high electron density are attractive to electron-seeking reagents. The hydrogen atoms of the amine group and the aromatic rings are the most likely sites for nucleophilic attack. This information is invaluable for understanding the molecule's interaction with biological targets and for designing new chemical reactions. scispace.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. sapub.org It provides a framework for understanding the electronic structure in terms of localized Lewis-type (bonds and lone pairs) and non-Lewis-type (antibonding and Rydberg) orbitals.

Delocalization and Hyperconjugation Studies

Hyperconjugation refers to the stabilizing interaction that results from the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital to give an extended molecular orbital. NBO analysis quantifies these interactions through second-order perturbation theory, where a larger E(2) value indicates a more intense interaction between electron donors and acceptors, signifying greater conjugation. scielo.org.za

In molecules containing both thiazole and aniline rings, significant intramolecular charge transfer (ICT) and delocalization of electron density are expected. sapub.org The π electrons of the phenyl ring can delocalize, leading to stabilization energies typically in the range of 12–23 kcal/mol. sapub.org Strong intramolecular hyperconjugative interactions can occur between π bonding orbitals and π* antibonding orbitals, leading to ICT and stabilization of the molecular system. tandfonline.com For instance, the interaction between a π(C-C) bonding orbital and a π*(C-C) antibonding orbital within the phenyl ring contributes to this delocalization.

Charge Transfer Interactions within the Molecular Structure

Intramolecular charge transfer (ICT) is a fundamental process that influences the electronic and optical properties of a molecule. NBO analysis can pinpoint the donor-acceptor interactions responsible for ICT. researchgate.net In this compound, the aniline group typically acts as an electron donor, while the thiazole ring can act as an electron acceptor.

The analysis reveals the stabilization energies associated with the transfer of electron density from a filled donor NBO to an empty acceptor NBO. For example, a significant charge transfer can occur from the lone pair of the amino group's nitrogen atom to the antibonding orbitals of the phenyl and thiazole rings. mdpi.com The magnitude of these stabilization energies provides a quantitative measure of the charge transfer intensity. tandfonline.com These ICT interactions (n–σ, n–π, and π–π*) can be correlated with the molecule's potential biological activities. sapub.org

Table 1: Hypothetical NBO Analysis Data for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
π(Phenyl C=C)π(Thiazole C=C)Data not availableπ → π
LP(1) N(Aniline)π(Phenyl C=C)Data not availablen → π
LP(1) N(Thiazole)σ(Adjacent C-S)Data not availablen → σ
σ(C-H Aniline)σ(Adjacent C-C)Data not availableσ → σ

Crystal Structure Prediction and Lattice Energy Calculations

Understanding the solid-state properties of a compound is crucial, and computational methods play a significant role in predicting and analyzing its crystalline forms.

Polymorphism Studies and Energetic Landscape of Solid Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. sfasu.edu Different polymorphs can exhibit distinct physical properties. acs.org Computational crystal structure prediction (CSP) aims to identify the most stable crystal structures based on the chemical composition alone. oaepublish.com These methods explore the energetic landscape of possible solid forms by generating a multitude of hypothetical crystal structures and ranking them based on their calculated lattice energies. rsc.org

The process often involves generating initial crystal structures and then optimizing their geometries using methods like density functional theory (DFT). oaepublish.com The relative stability of different potential polymorphs is determined by comparing their lattice energies. A comprehensive CSP study would consider various possible space groups and numbers of molecules in the asymmetric unit (Z'). rsc.org For a molecule like this compound, with its potential for hydrogen bonding and π-π stacking, multiple stable polymorphic forms could exist. sfasu.edu

Intermolecular Interaction Energy Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. iucr.org

The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the regions where the electron density of the molecule is greater than that of all its neighbors. The analysis provides a two-dimensional "fingerprint" plot that summarizes the types and relative contributions of different intermolecular interactions. iucr.org For this compound, key interactions would likely include:

H···H contacts: Typically the most abundant type of interaction. iucr.org

C···H/H···C contacts: Representing van der Waals forces. iucr.org

N···H/H···N contacts: Indicative of hydrogen bonding, a crucial interaction for the aniline moiety. mdpi.com

S···H/H···S contacts: Involving the sulfur atom of the thiazole ring. mdpi.com

π-π stacking: Interactions between the aromatic phenyl and thiazole rings, which would be visible in the shape and features of the Hirshfeld surface. iucr.org

The red spots on a Hirshfeld surface mapped with a normalized contact distance (d_norm) highlight intermolecular contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. mdpi.com

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeTypical Contribution (%)
H···H40 - 60
C···H/H···C20 - 30
N···H/H···N10 - 20
S···H/H···S5 - 10
C···C< 5
Other< 5

Advanced Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.com For non-biological systems, MD simulations are invaluable for exploring the conformational space of a molecule, which is the set of all possible three-dimensional arrangements of its atoms.

By simulating the molecule's behavior at different temperatures, researchers can identify low-energy conformations and understand the flexibility of the molecule. dovepress.com For this compound, a key aspect to explore would be the rotational barrier around the single bond connecting the aniline and thiazole rings. The dihedral angle between these two rings is a critical conformational parameter. acs.org

Advanced sampling techniques, such as replica-exchange molecular dynamics (REMD), can enhance the exploration of the conformational landscape, preventing the simulation from getting trapped in local energy minima. biorxiv.org The results of these simulations can provide insights into the molecule's dynamic behavior in solution or in the amorphous state, which can be crucial for understanding its properties in various applications. The simulations can reveal the most populated conformational states and the energy barriers between them. dovepress.com

Applications in Advanced Materials Science and Chemical Transformations

Role in Organic Electronic Materials

Organic electronic materials are centered around carbon-based molecules and polymers that exhibit useful electronic and optical properties. The performance of these materials is intrinsically linked to the molecular structure of the organic compounds used. Key characteristics include the ability to absorb and emit light (optoelectronics) and to transport electrical charges.

Optoelectronic properties refer to the interaction of a material with light, encompassing light absorption, photoluminescence (fluorescence and phosphorescence), and the conversion of light into electricity (photovoltaic effect) or vice-versa (electroluminescence). Compounds with both electron-donating and electron-accepting features within a conjugated system are often investigated for these properties. The aniline (B41778) portion of 4-(1,2-Thiazol-4-yl)aniline can act as an electron donor, while the thiazole (B1198619) ring can function as part of the π-system.

Despite this potential, specific experimental data on the optoelectronic properties—such as absorption/emission spectra, quantum yields, or its application in devices like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs)—for this compound are not detailed in current research literature.

Charge transport in organic molecular systems is the process by which an electrical charge moves from one molecule to another. This is fundamental to the functioning of organic field-effect transistors (OFETs) and other electronic devices. The efficiency of charge transport is influenced by molecular packing in the solid state and the electronic coupling between adjacent molecules. The planar nature of the thiazole and phenyl rings could facilitate π-π stacking, a key interaction for charge transport.

Theoretical studies and computational modeling are often used to predict charge transport properties like hole and electron mobility. However, specific studies detailing the charge transport characteristics, frontier molecular orbital analysis (HOMO/LUMO levels), or reorganization energy for this compound are not available in published research.

Applications in Catalysis and Ligand Design

The utility of a molecule in catalysis often depends on its ability to coordinate to a metal center (as a ligand) or to act as a non-metallic catalyst (organocatalyst). The presence of nitrogen and sulfur atoms with lone pairs of electrons makes thiazole derivatives potential candidates for such roles.

In metal-catalyzed reactions, ligands bind to a central metal atom to form a coordination complex, which then catalyzes a chemical transformation. The ligand influences the reactivity, selectivity, and stability of the catalyst. The nitrogen and sulfur atoms in the thiazole ring of this compound, along with the amino group on the aniline ring, offer multiple potential coordination sites for metal ions. This makes the molecule a theoretical candidate for use as a bidentate or multidentate ligand in reactions like cross-coupling, hydrogenation, or polymerization.

While the broader class of thiazole-containing compounds has been explored in ligand design, specific research demonstrating the synthesis of metal complexes with this compound as a ligand or its application in metal-catalyzed reactions has not been reported.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral organocatalysts are particularly valuable for stereoselective synthesis, where one stereoisomer is produced in preference to others. The aniline moiety of this compound could be functionalized to incorporate chiral auxiliaries or other catalytic groups (e.g., thiourea (B124793), squaramide) to create a bifunctional catalyst capable of activating substrates through hydrogen bonding.

However, the development and application of this compound or its derivatives as organocatalysts in stereoselective synthesis have not been documented in the scientific literature.

Surface Chemistry and Adsorption Phenomena

Surface chemistry investigates chemical phenomena that occur at the interface of two phases, including the adsorption of molecules onto solid surfaces. Adsorption can be classified as physisorption (driven by weak van der Waals forces) or chemisorption (involving the formation of chemical bonds). The functional groups on a molecule determine its ability to adsorb onto a given surface. The amino group of this compound could form hydrogen bonds or coordinate to metal oxide surfaces, while the aromatic rings could interact with graphitic or other nonpolar surfaces through π-π interactions.

Such adsorption is critical for applications in sensing, corrosion inhibition, and surface modification. Nevertheless, there are no specific studies or experimental data available that characterize the adsorption behavior, surface-binding energy, or self-assembly of this compound on any particular substrate.

Academic Investigations into Corrosion Inhibition Mechanisms on Metal Surfaces

The presence of heteroatoms such as nitrogen and sulfur, along with an aromatic ring system, in the structure of this compound suggests its potential as an effective corrosion inhibitor. scispace.com These features are known to facilitate the adsorption of the molecule onto a metal surface, thereby creating a protective barrier against corrosive agents. scispace.com While direct studies on this compound are limited, research on analogous thiazole and aniline derivatives provides significant insights into its probable mechanism of action.

Organic compounds containing nitrogen and sulfur atoms are effective corrosion inhibitors due to the presence of lone pair electrons, which can coordinate with the vacant d-orbitals of metal atoms. d-nb.info The thiazole ring in this compound is a key functional group in this regard. Studies on various thiazole derivatives have consistently demonstrated their ability to mitigate corrosion on metals such as mild steel, copper, and aluminum in acidic and neutral environments. scispace.comelectrochemsci.orgimist.ma The general consensus is that these molecules adsorb onto the metal surface, blocking the active sites for corrosion. d-nb.info

The aniline part of the molecule also contributes significantly to the inhibitory action. The amino group can be protonated in acidic solutions, leading to electrostatic interactions with the charged metal surface. Furthermore, the π-electrons of the benzene (B151609) ring can interact with the metal surface, enhancing the adsorption process. researchgate.net

The mechanism of inhibition by thiazole derivatives is generally considered to be of a mixed-type, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net This is achieved through the formation of a protective film on the metal surface. The nature of this adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the metal. nih.gov Often, a combination of both, termed physiochemisorption, is observed. icrc.ac.ir

Quantum chemical studies on similar thiazole derivatives have shown that the high electron density on the thiazole ring, particularly on the sulfur and nitrogen atoms, makes these sites the primary centers for adsorption. atlantis-press.comresearchgate.net The orientation of the adsorbed molecules is also crucial; a parallel orientation to the metal surface ensures maximum coverage and, consequently, higher inhibition efficiency. researchgate.net

Table 1: Research Findings on Corrosion Inhibition by Thiazole Derivatives

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Proposed Mechanism
2-amino-4-(p-tolyl)thiazoleMild Steel0.5 M H₂SO₄Not specified, but identified as a good potential inhibitorAdsorption via N and S atoms, supported by quantum chemical calculations atlantis-press.com
Quinoline-thiazole derivativesMild Steel15% HCl95.0 - 96.3Mixed-type inhibitor, follows Langmuir adsorption isotherm electrochemsci.org
2-acetyl-thiazoleIronNot specified (Theoretical)Identified as the most efficient among the studied derivativesAdsorption via S and N atoms and π-electrons of the thiazole ring researchgate.net
4-phenylthiazole derivatives304L Stainless Steel3.0 M HClIncreases with concentrationMixed-type inhibitor, follows Temkin's adsorption isotherm researchgate.net
Thiazolyl blue (MTT)Copper3% NaCl95.7Mixed physical and chemical adsorption, forms a protective hydrophobic film mdpi.com

Adsorption Studies on Various Substrates

The effectiveness of a corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface and form a stable, protective layer. Adsorption studies of thiazole derivatives on substrates like mild steel and copper have been conducted to understand the nature of this interaction. nih.govbingol.edu.tr These studies typically involve fitting experimental data to various adsorption isotherms, such as the Langmuir, Temkin, and Frumkin models, to elucidate the adsorption mechanism.

The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of thiazole-based inhibitors, which suggests the formation of a monolayer of the inhibitor on the metal surface. scispace.comelectrochemsci.orgicrc.ac.ir The adsorption process is influenced by factors such as the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. d-nb.infoelectrochemsci.org

Thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads), are often calculated to distinguish between physisorption and chemisorption. Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. bohrium.com For many thiazole derivatives, the calculated ΔG°ads values point towards a mixed adsorption mechanism. icrc.ac.ir

For instance, studies on 2-aminothiazole (B372263) have shown that it adsorbs on mild steel surfaces, and this adsorption is responsible for its inhibitive effect. bingol.edu.tr Similarly, poly(2-aminobenzothiazole) has been shown to adsorb on mild steel, with the nature of adsorption being physical. d-nb.info Functionalized microspheres with 2-aminothiazole have also demonstrated excellent adsorption properties for heavy metal ions like gold and mercury from aqueous solutions, highlighting the strong affinity of the thiazole moiety for various substrates. mdpi.commdpi.com This is attributed to the chelation and ion exchange mechanisms involving the sulfur and nitrogen atoms of the thiazole ring. mdpi.com

Table 2: Adsorption Characteristics of Thiazole Derivatives on Different Substrates

AdsorbateSubstrateAdsorption IsothermKey Findings
Quinoline-thiazole derivativesMild SteelLangmuirAdsorption increases with inhibitor concentration and temperature. electrochemsci.org
2-aminobenzothiazole (Polymer)Mild SteelNot specified, but Gibbs free energy calculatedPhysical adsorption is the primary mechanism. d-nb.info
4-phenylthiazole derivatives304L Stainless SteelTemkinAdsorption is influenced by the inhibitor's molecular structure. researchgate.net
2-Aminothiazole functionalized microspheresGold (III) ionsLangmuir and Freundlich models fit wellHigh adsorption capacity due to chelation and ion exchange via S and N atoms. mdpi.com
Thiazolyl blue (MTT)CopperLangmuirSpontaneous, mixed physical and chemical adsorption. mdpi.com

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 4-(1,2-Thiazol-4-yl)aniline

This compound is an aromatic heterocyclic compound with the molecular formula C₉H₈N₂S and a molecular weight of approximately 176.24 g/mol . evitachem.com Its structure features a 1,2-thiazole (isothiazole) ring linked at the 4-position to the nitrogen atom of an aniline (B41778) group.

The current academic understanding of this specific isomer is largely as a building block or chemical intermediate. Thiazole (B1198619) derivatives, as a broad class, are recognized for their diverse biological activities, and this compound is cataloged with potential therapeutic properties, including antimicrobial and anticancer activities. evitachem.com Its mechanism of action is hypothesized to involve the interaction of the thiazole moiety with biological targets like enzymes or receptors, thereby modulating cellular signaling pathways. evitachem.com

In addition to its biomedical potential, the compound's unique structural properties make it a candidate for investigation in materials science, particularly in the development of organic semiconductors. evitachem.com The synthesis of isothiazoles can be more complex than their 1,3-thiazole counterparts, often requiring multi-step procedures. researchgate.net General synthetic strategies for the isothiazole (B42339) ring are documented, though specific high-yield methods for this compound are not prominently featured in academic literature, suggesting it is a less-explored member of the thiazolyl aniline family. researchgate.netsci-hub.se The compound is known to undergo typical chemical reactions such as oxidation of the thiazole ring and electrophilic substitution on the aniline ring. evitachem.com

Emerging Research Avenues and Outstanding Challenges

While specific research on this compound is limited, the well-documented applications of its isomers provide a clear roadmap for emerging research avenues.

Emerging Research Avenues:

Kinase Inhibitor Development: A significant area of research for related thiazole anilines is the development of potent and selective kinase inhibitors for cancer therapy. Derivatives of 4-(thiazol-5-yl)aniline, for instance, are crucial scaffolds for inhibitors of cyclin-dependent kinases (CDKs). A major research avenue would be to synthesize a library of derivatives based on the this compound core to screen for inhibitory activity against various kinases.

Antimicrobial and Antifungal Agents: The potential of thiazole-containing compounds as antimicrobial and antifungal agents is another promising direction. ontosight.ai Research could focus on synthesizing and testing derivatives of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Probes for Biological Systems: The isothiazole-aniline scaffold can be functionalized to serve as a molecular probe for studying enzyme interactions and receptor binding within biological systems. evitachem.com

Outstanding Challenges:

Synthetic Accessibility: A primary challenge is the development of robust and efficient synthetic routes. The synthesis of isothiazoles is often less straightforward than that of 1,3-thiazoles, which may explain the comparative lack of studies on this isomer. researchgate.netsci-hub.se Overcoming this hurdle is critical to enable broader investigation.

Regioselectivity: Controlling the functionalization of both the isothiazole and aniline rings to generate specific derivatives for structure-activity relationship (SAR) studies presents a significant synthetic challenge.

Lack of Characterization: There is a notable absence of detailed biological and physicochemical characterization in peer-reviewed literature. A fundamental challenge is to perform this foundational work to establish a baseline for future, more complex studies.

Potential for Novel Chemical Transformations and Advanced Materials Development

The future of this compound research lies in the application of modern synthetic methodologies and its exploration as a component in advanced functional materials.

Novel Chemical Transformations: The isothiazole scaffold is ripe for exploration with modern synthetic techniques. The development of novel heterocyclic architectures based on isothiazole is an emerging area in chemistry. sci-hub.se Advanced methods could unlock new derivatives and applications:

Cross-Coupling and C-H Activation: The application of transition-metal-catalyzed cross-coupling and direct C-H activation reactions could provide efficient pathways to a wide array of novel derivatives, which are difficult to access through traditional methods. sci-hub.se This would accelerate the exploration of its chemical space for biological screening.

Skeletal Editing: In the long term, advanced strategies like skeletal editing, which allows for the precise insertion, deletion, or swapping of atoms within the heterocyclic core, could be used to remodel the this compound framework, leading to entirely new molecular scaffolds. rsc.org

Advanced Materials Development: The structural characteristics of this compound make it an intriguing candidate for materials science. evitachem.com

Organic Electronics: Its planar, aromatic system containing both electron-rich (aniline) and electron-deficient (isothiazole) components is a feature often sought in materials for organic electronics. Research could explore its use as a building block for:

Organic Semiconductors: Creating novel polymers or small molecules for use in organic field-effect transistors (OFETs). evitachem.com

Dye-Sensitized Solar Cells (DSSCs): Analogous aniline derivatives are used as sensitizers in DSSCs, suggesting a potential application for this compound.

Organic Light-Emitting Diodes (OLEDs): The heterocyclic structure could be incorporated into host or emissive materials for OLEDs.

The full potential of this compound remains largely untapped. Overcoming the existing synthetic challenges will be the key to unlocking its future applications in both medicine and materials science.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm substitution patterns. For example, aromatic protons on the thiazole ring appear as doublets (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for N-H (3300–3450 cm1^{-1}) and C-S (650–750 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • Computational Tools : Multiwfn software analyzes electron density and electrostatic potential surfaces to predict reactivity .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer :
DFT calculations (e.g., MN15L/def2-TZVP level) model:

  • Frontier Molecular Orbitals : Predict charge transfer behavior and nucleophilic/electrophilic sites .
  • Vibrational Frequencies : Match computed IR spectra (e.g., C-S stretches) to experimental data for validation .
  • Solvent Effects : SMD solvation models in Gaussian 16 simulate interactions in polar solvents like DMSO, aiding reaction mechanism studies .

Example : The HOMO-LUMO gap of this compound correlates with its redox activity in catalytic applications .

Advanced: How should researchers address contradictions in reported reaction yields for thiazole-aniline derivatives?

Methodological Answer :
Discrepancies often arise from:

  • Purity of Reagents : Trace moisture in solvents or azide precursors can reduce yields .
  • Catalyst Loading : Excess Pd/C in hydrogenation steps may deactivate intermediates .
  • Workup Protocols : Inadequate quenching of reactive intermediates (e.g., nitrenes) leads to side products.

Q. Resolution Strategy :

Replicate conditions from literature with controlled reagent purity.

Use in situ monitoring (e.g., TLC or HPLC) to track reaction progress.

Optimize catalyst ratios via Design of Experiments (DoE) .

Advanced: What mechanistic insights exist for the nucleophilic substitution reactions of this compound?

Methodological Answer :
The thiazole ring directs reactivity:

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich thiazole nitrogen activates the para position of the aniline moiety for halogenation or nitration .
  • Nucleophilic Attack : The sulfur atom in thiazole stabilizes transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Case Study : In Pd-catalyzed coupling, the thiazole’s sulfur coordinates Pd, facilitating transmetallation and reductive elimination steps .

Application: How is this compound utilized as a ligand in coordination chemistry?

Methodological Answer :
The compound’s N,S-donor sites make it effective for:

  • Metal Complexation : Forms stable complexes with Cu(II), Fe(III), and Ru(II), characterized by X-ray crystallography .
  • Catalysis : Ru-thiazole complexes show activity in oxidation reactions, with turnover numbers (TON) exceeding 103^3 in optimized conditions .

Q. Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} determination .
  • Molecular Docking : AutoDock Vina predicts binding affinity to target proteins (e.g., bacterial dihydrofolate reductase) .

Key Finding : Derivatives with electron-withdrawing groups on the thiazole ring exhibit enhanced antimicrobial activity (MIC < 5 µg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.